4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9BrF3NO It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-(trifluoromethyl)phenyl)benzamide
- 4-(trifluoromethyl)phenol
- N-(bromoacetyl)-4-(trifluoromethyl)aniline
Uniqueness
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H9BrF3NO |
---|---|
Molecular Weight |
344.13 g/mol |
IUPAC Name |
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) |
InChI Key |
AFGCVHXUISYRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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